BenchChemオンラインストアへようこそ!

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Integrin αVβ3 antagonist SAR Regioisomer comparison

This unsubstituted 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is the essential scaffold for constrained peptidomimetic libraries targeting hMC3R/hMC5R, μ/δ opioid receptors, and integrin αVβ3. Unlike 1-benzazepin or 3-benzazepin regioisomers, the 2-benzazepin-3-one geometry delivers unique conformational constraint critical for receptor recognition. Supplied at 97% purity for direct SAR campaigns. Proven in vivo CNS activity in patent-defined 2-carbamoyl derivatives. Secure the exact core to reproduce established structure-activity relationships.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B5147029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-4H,5-7H2,(H,11,12)
InChIKeySRQMOHGEWMZUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Core Scaffold Properties and Procurement Baseline


1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (C₁₀H₁₁NO, MW 161.20 g/mol) is a bicyclic benzazepinone core comprising a fused benzene and a seven-membered azepinone ring, with the lactam carbonyl positioned at the 3-position of the heterocycle [1]. The unsubstituted scaffold possesses zero rotatable bonds, a calculated logP of 0.85–1.2, one hydrogen bond donor (amide NH), and one hydrogen bond acceptor (amide carbonyl) [2]. This compound serves as the minimal, unfunctionalized template from which numerous substituted analogs—most notably 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) and 2-carbamoyl derivatives—are derived for constrained peptidomimetic and CNS-targeted applications [3].

Why 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Cannot Be Replaced by Generic Benzazepinone Analogs


The benzazepinone class encompasses multiple regioisomeric cores distinguished by the position of the lactam carbonyl (e.g., 1-benzazepin-3-one vs. 2-benzazepin-3-one vs. 3-benzazepin-2-one) and the saturation state of the azepine ring. Even minor positional variations yield substantially different conformational constraints and receptor recognition profiles. For example, in integrin αVβ3 antagonist development, 1,5-substituted tetrahydrobenzazepinones exhibited markedly superior in vitro potency compared to their 2,5-substituted regioisomeric counterparts, demonstrating that core regioisomer selection directly governs pharmacological outcome [1]. Similarly, the specific 2-benzazepin-3-one scaffold of the target compound provides a unique backbone geometry that cannot be recapitulated by 1-benzazepin-2-one or 3-benzazepin-1-one frameworks when employed as a constrained dipeptide mimetic [2]. Procurement of the exact 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold is therefore prerequisite for reproducing established structure-activity relationships in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Head-to-Head Comparator Data


Regioisomeric Core Selection Drives Integrin αVβ3 Antagonist Potency

In a systematic structure-activity relationship study of tetrahydrobenzazepinone-based integrin αVβ3 antagonists, 1,5-substituted tetrahydrobenzazepinone derivatives demonstrated improved in vitro potency relative to their direct 2,5-substituted regioisomeric analogs [1]. The differential binding affinity is attributed to the spatial orientation of the lactam carbonyl and the resulting conformational presentation of substituents to the integrin binding pocket. This study establishes that the core regioisomer—whether 1,5- or 2,5-substituted—is not interchangeable and must be selected based on target potency requirements.

Integrin αVβ3 antagonist SAR Regioisomer comparison

Aba Scaffold Enables Selective hMC3R Antagonism Over Other Melanocortin Receptors

Incorporation of the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) dipeptidomimetic into cyclic lactam analogues of MT-II and SHU9119 yielded novel selective high-affinity antagonists for the human melanocortin-3 receptor (hMC3R) and dual hMC3R/hMC5R antagonists [1]. In contrast, the parent peptides MT-II and SHU9119 exhibit broader receptor profiles (MT-II as a superagonist at multiple MCR subtypes; SHU9119 as an hMC3R/hMC4R antagonist). The Aba-induced conformational restriction drives subtype selectivity that is absent in the unconstrained peptide scaffolds.

Melanocortin receptor hMC3R antagonist Peptidomimetic

Renin Inhibitory Activity of 4-Amino-2-benzazepin-3-one Derivatives

4-Amino-2-benzazepin-3-one derivatives have been evaluated as conformationally restricted phenylalanine isosteres in renin inhibitor design. A representative 4-amino-2-benzazepin-3-one-containing inhibitor exhibited an IC₅₀ of 21 nM against human renin, which was 25-fold less potent than the corresponding acyclic control compound (IC₅₀ ~0.84 nM) [1]. While the constrained scaffold reduced absolute potency in this specific series, the data provide quantitative benchmarking for the impact of the 2-benzazepin-3-one conformational lock on renin active site recognition.

Renin inhibitor Antihypertensive Constrained peptidomimetic

Opioid Receptor Affinity and Selectivity Conferred by Aba Scaffold

Constraining the Phe³ residue of the N-terminal dermorphin tetrapeptide H-Dmt-D-Ala-Phe-Gly-NH₂ with 4- or 5-methyl-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) stereoisomeric scaffolds yielded peptides that retained high affinity for the μ opioid receptor (OPRM) while demonstrating selectivity over the δ opioid receptor (OPRD) [1]. The unconstrained parent peptide exhibits mixed μ/δ activity, whereas the Aba-constrained analogs achieve enhanced μ-selectivity—a critical parameter for reducing δ-mediated side effects.

Opioid receptor μ/δ selectivity Dermorphin analog

Procurement-Relevant Application Scenarios for 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one and Its Derivatives


Melanocortin Receptor Subtype-Selective Antagonist Discovery

Research groups pursuing hMC3R- or hMC3R/hMC5R-selective antagonists for metabolic disorders (obesity, anorexia, cachexia) should prioritize the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold. As demonstrated by Ballet et al., Aba-containing cyclic lactams achieve selective antagonism at hMC3R and hMC5R that is unattainable with unconstrained peptide templates [4]. Procurement of the Aba building block is essential for constructing focused libraries aimed at elucidating the distinct physiological roles of melanocortin receptor subtypes.

μ-Opioid Receptor-Selective Peptidomimetic Development

In opioid analgesic programs where μ/δ selectivity is a primary optimization goal, the 4-amino-2-benzazepin-3-one scaffold serves as a validated conformational constraint for the Phe³-Gly⁴ dipeptide motif of dermorphin. Studies confirm that Aba-constrained tetrapeptides retain high μ-opioid receptor affinity while reducing δ-opioid receptor cross-reactivity [4]. This scaffold is therefore recommended for lead series requiring enhanced μ-selectivity to minimize δ-mediated liabilities.

Integrin αVβ3 Antagonist Lead Optimization

For angiogenesis-related indications (e.g., oncology, ophthalmology) targeting integrin αVβ3, 1,5-substituted tetrahydrobenzazepinone cores yield subnanomolar antagonists with demonstrated selectivity over αIIbβ3 and favorable Caco-2 permeability profiles [4]. The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one framework provides the foundational scaffold for generating 1,5-substituted analogs. Procurement of the unsubstituted core enables parallel synthesis and SAR exploration of this validated integrin antagonist chemotype.

Cerebroprotective and Mnemonic Activity Screening

Patent disclosures establish that 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives, particularly 2-carbamoyl-substituted analogs, exhibit protective activity against hypoxic aggression and beneficial effects on mnemic processes [4]. Research programs investigating neuroprotection in ischemia or cognitive enhancement in memory disorders may employ the unsubstituted core as a synthetic entry point for generating patent-defined pharmacophores with demonstrated in vivo CNS activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.